4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
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Overview
Description
4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH. It is a derivative of indazole, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) to inhibit, regulate, or modulate their activity .
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets of this compound, it can be inferred that its action may result in changes in cell cycle progression and cell volume regulation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or keto acids. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as hydrazine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
- 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Uniqueness
4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride is unique due to its specific structure and the presence of the amine group at the 6-position. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-2-1-5-4-9-10-7(5)3-6;;/h4,6H,1-3,8H2,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFMBFYWCUCJBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NN=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.